2-Bromo-1-chloro-4-methoxymethyl-benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-4-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICDKZUJMDDRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation of 2 Bromo 1 Chloro 4 Methoxymethyl Benzene
Reactivity of Aromatic Halogens in 2-Bromo-1-chloro-4-methoxymethyl-benzene
The benzene (B151609) ring of this compound is substituted with two halogen atoms, bromine and chlorine, and an electron-donating methoxymethyl group. The halogens are deactivating groups for electrophilic aromatic substitution due to their inductive electron withdrawal, but they are ortho, para-directing because of resonance electron donation. masterorganicchemistry.com The methoxymethyl group, being an ether, is an activating, ortho, para-directing group. masterorganicchemistry.com The relative reactivity of the C-Br and C-Cl bonds is a key factor in the regioselectivity of many reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. libretexts.org
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNA r) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The this compound molecule lacks strong electron-withdrawing groups; the methoxymethyl group is, in fact, electron-donating. Therefore, this compound is generally not expected to be highly reactive towards traditional S NAr reactions. libretexts.orglibretexts.org For nucleophilic aromatic substitution to occur on such an electron-rich ring, harsh reaction conditions or alternative mechanisms, such as the benzyne (B1209423) elimination-addition mechanism, would likely be required. libretexts.org The benzyne mechanism involves the formation of a highly reactive benzyne intermediate through the elimination of a proton and a halide. However, this is less common for brominated and chlorinated arenes compared to those with better leaving groups.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govrsc.org Given the higher reactivity of the C-Br bond, Suzuki-Miyaura coupling on this compound is expected to occur selectively at the bromine-substituted position.
A key step in performing a Suzuki-Miyaura reaction is the initial conversion of the aryl halide to an arylboronic acid or ester. A documented procedure for the borylation of this compound involves its reaction with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. wikipedia.org This transformation selectively replaces the bromine atom, leaving the chlorine atom intact, to form 2-(2-chloro-5-methoxymethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This boronate ester is a stable intermediate that can then be used in subsequent Suzuki-Miyaura coupling reactions with various aryl or vinyl halides.
| Reactant | Reagents | Product | Reference |
| This compound | bis(pinacolato)diboron, Potassium acetate, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2-(2-chloro-5-methoxymethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | wikipedia.org |
General conditions for the subsequent Suzuki-Miyaura coupling would typically involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.net Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to proceed with high selectivity at the more reactive C-Br bond. The choice of palladium catalyst and ligand is crucial for achieving high yields and can influence the reaction conditions required. Modern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine ligands. wikipedia.orgorganic-chemistry.org
| Aryl Halide | Amine | Catalyst System (General) | Product (Anticipated) |
| This compound | Primary or Secondary Amine | Pd(OAc)₂ / Phosphine Ligand, Base (e.g., NaOtBu) | N-(2-chloro-5-methoxymethylphenyl)-amine |
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, the reactivity of the C-Br bond in this compound makes it a suitable substrate for other palladium-catalyzed cross-coupling reactions. These include Sonogashira coupling for the formation of C-C triple bonds, Heck coupling for the formation of C-C double bonds, and Stille coupling. The selectivity for the reaction at the C-Br position would be expected to be high in these transformations as well.
Directed Ortho Metalation (DoM) and Lithiation Reactions
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.org The methoxy (B1213986) group of the methoxymethyl substituent in this compound can act as a DMG. wikipedia.org
However, the presence of two halogen atoms introduces competition between ortho-deprotonation and halogen-metal exchange. Organolithium reagents can undergo halogen-metal exchange with aryl bromides and chlorides. uwindsor.ca The rate of this exchange is generally faster for bromine than for chlorine. Therefore, treatment of this compound with an organolithium reagent like n-butyllithium at low temperatures would likely result in preferential bromine-lithium exchange, forming a lithiated species at the original position of the bromine atom. This lithiated intermediate can then be trapped with various electrophiles.
For directed ortho-metalation to occur, the directing group must effectively chelate the lithium cation and direct deprotonation to an adjacent C-H bond. In this compound, the methoxymethyl group could potentially direct lithiation to the C-5 position. However, the strong tendency for bromine-lithium exchange makes this a less probable pathway under standard conditions. The use of specific bases, such as lithium amides (e.g., LDA), which are less prone to halogen-metal exchange, might favor ortho-lithiation.
Reactivity of the Methoxymethyl (MOM) Functional Group
The methoxymethyl group (MOM, -CH₂OCH₃) is primarily utilized as a protecting group for the benzylic alcohol from which it is derived. wikipedia.org Its reactivity is central to its role in multi-step synthetic sequences.
The removal of the MOM group is a critical step to unmask the parent alcohol for subsequent reactions. This deprotection is typically achieved under acidic conditions, as MOM ethers are acetals that are susceptible to acid-catalyzed hydrolysis. wikipedia.orgtotal-synthesis.com The choice of deprotection agent is crucial to ensure that other functional groups within the molecule, such as the halogen substituents, remain intact. fiveable.me
Common strategies for the cleavage of the MOM ether in a molecule like this compound include:
Acid-Catalyzed Hydrolysis: Treatment with protic acids like hydrochloric acid (HCl) in an alcohol-water mixture or trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are standard methods. total-synthesis.com The reaction proceeds through protonation of one of the ether oxygens, leading to the formation of an unstable oxonium ion, which then fragments to yield the deprotected alcohol, formaldehyde, and methanol (B129727). total-synthesis.com
Lewis Acid-Mediated Cleavage: Lewis acids can also effect the cleavage of MOM ethers. wikipedia.org Reagents such as trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl have been shown to be effective for the deprotection of aromatic MOM ethers under mild, non-acidic conditions. nih.govnih.gov This method can be particularly advantageous when dealing with substrates that are sensitive to strong acids. nih.gov Another approach involves the use of zirconium(IV) chloride as a catalyst for both the protection of alcohols as MOM ethers and their subsequent deprotection. researchgate.net
A summary of representative deprotection conditions is provided below.
| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |
| Hydrochloric Acid (HCl) | Ethanol/Water | Reflux | total-synthesis.com |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | total-synthesis.com |
| Trimethylsilyl triflate (TMSOTf), 2,2'-bipyridyl | Acetonitrile (B52724) (CH₃CN) | Room Temperature | nih.govnih.gov |
| Zirconium(IV) chloride (ZrCl₄) | Ethanol | Reflux | researchgate.net |
| Carbon Tetrabromide (CBr₄) | Isopropanol | Reflux | researchgate.net |
While the MOM group's primary function is protection, the underlying benzylic position can be a site of various chemical transformations. fiveable.me Typically, the MOM group is removed first to reveal the hydroxymethyl group, which can then be converted into other functionalities. mit.edumit.edu Key interconversions include:
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents or further to a carboxylic acid with stronger oxidants.
Substitution: The hydroxyl group can be replaced by other atoms or groups, such as halogens, to form benzylic halides.
Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene ring. lumenlearning.combyjus.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of the existing substituents. wikipedia.org
The methoxymethyl group is an activating, ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. organicchemistrytutor.com Conversely, the bromo and chloro substituents are deactivating yet ortho-, para-directing. organicchemistrytutor.comlibretexts.orgunizin.org The interplay of these directing effects determines the position of incoming electrophiles. libretexts.org
The potential sites for substitution are positions 3, 5, and 6 of the aromatic ring. The activating methoxymethyl group will strongly direct incoming electrophiles to its ortho positions (3 and 5). The halogen substituents also direct to some of these positions (chloro to 6, bromo to 3 and 5). The combined influence suggests that substitution will preferentially occur at positions 3 and 5, ortho to the activating methoxymethyl group.
Predicted outcomes for common electrophilic aromatic substitution reactions are tabulated below.
| Reaction Type | Typical Reagents | Predicted Major Product(s) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at position 3 and/or 5. masterorganicchemistry.com |
| Nitration | HNO₃, H₂SO₄ | Substitution at position 3 and/or 5. byjus.com |
| Sulfonation | SO₃, H₂SO₄ | Substitution at position 3 and/or 5. byjus.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at position 3 and/or 5. |
Radical Reactions and Other Mechanistic Pathways
In addition to ionic reactions, this compound can participate in transformations involving radical intermediates. The carbon-bromine bond is susceptible to cleavage to form an aryl radical, which can then engage in various coupling reactions.
Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 Chloro 4 Methoxymethyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-bromo-1-chloro-4-methoxymethyl-benzene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and two-dimensional techniques establish connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxymethyl group. The aromatic region will display a complex splitting pattern due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. Based on established substituent chemical shift effects, the proton attached to C5, situated between the methoxymethyl group and a chlorine atom, would likely appear as a doublet. The proton at C3, adjacent to the bromine, would also be a doublet, and the proton at C6 would likely be a doublet of doublets.
The methoxymethyl group will present two key signals: a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the benzylic methylene (B1212753) protons (-CH₂-). The integration of these signals will correspond to a 3:2 ratio, confirming the presence of the methoxymethyl moiety.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will exhibit eight unique signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxymethyl substituent. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromine, chlorine, and methoxymethyl substituents. The carbon bearing the bromine (C2) and the carbon bearing the chlorine (C1) are expected to be significantly deshielded. The carbons of the methoxymethyl group will appear in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H3 | 7.6 (d) | 115 |
| Ar-H5 | 7.4 (d) | 129 |
| Ar-H6 | 7.2 (dd) | 132 |
| -CH₂- | 4.5 (s) | 72 |
| -OCH₃ | 3.4 (s) | 58 |
| C1-Cl | - | 134 |
| C2-Br | - | 118 |
| C4-CH₂OCH₃ | - | 140 |
Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint of its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:
C-H stretching (aromatic): Weak to medium bands in the 3100-3000 cm⁻¹ region.
C-H stretching (aliphatic): Medium to strong bands from the methoxymethyl group in the 2950-2850 cm⁻¹ range.
C-O-C stretching: A strong, characteristic band for the ether linkage, typically found between 1150-1085 cm⁻¹.
C-Cl stretching: A strong band in the 800-600 cm⁻¹ region.
C-Br stretching: A strong band typically observed in the 600-500 cm⁻¹ range.
Aromatic C=C stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.
An infrared spectrum of the closely related compound, 1-bromo-2-(methoxymethyl)benzene, shows characteristic C-O stretching and aromatic C-H bending vibrations that would be expected in the title compound as well. researchgate.net
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, complements IR spectroscopy. Expected prominent Raman bands for this compound would include:
Aromatic ring breathing modes: Strong, sharp bands in the 1000-800 cm⁻¹ region, which are characteristic of the substitution pattern.
C-Br and C-Cl stretching: These vibrations, while also IR active, often give rise to strong, well-defined bands in the lower frequency region of the Raman spectrum. The C-Cl stretching vibration is typically found around 326 cm⁻¹ in chlorinated benzenes. nih.gov
Symmetrical C-H stretching: A strong band around 3058 cm⁻¹. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Analysis
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. For this compound (C₈H₈BrClO), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The primary fragmentation pathway would likely involve the loss of the methoxymethyl group or its components. The formation of a stable benzylic cation through cleavage of the C-C bond between the ring and the methoxymethyl group is a probable event. A study on 4-substituted-1-(methoxymethyl)benzene derivatives under positive fast atom bombardment ionization revealed that hydride elimination from the methoxymethyl group is a significant process. nih.gov
Predicted HRMS Fragmentation
| Fragment Ion | m/z (Monoisotopic) | Possible Neutral Loss |
| [M]⁺ | 233.9549 | - |
| [M - OCH₃]⁺ | 202.9493 | •OCH₃ |
| [M - CH₂OCH₃]⁺ | 188.9338 | •CH₂OCH₃ |
| [C₇H₅BrCl]⁺ | 202.9263 | CH₃OH |
Note: m/z values are calculated for the most abundant isotopes (⁷⁹Br and ³⁵Cl).
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. To date, no public crystal structure determination for this compound has been reported.
Should a suitable single crystal be obtained, X-ray diffraction analysis would be expected to confirm the substitution pattern on the benzene ring and the conformation of the methoxymethyl group. It would also reveal details about the crystal packing, including any potential halogen bonding (Br···Cl, C-H···Br, C-H···Cl) or other non-covalent interactions that stabilize the crystal lattice. Studies on similar halogenated benzene derivatives have shown the presence of such intermolecular interactions.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for determining the purity of this compound and for its separation and quantification in complex mixtures.
Gas Chromatography (GC): Due to its expected volatility, GC is a suitable technique for the analysis of this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide good separation from starting materials and by-products. A flame ionization detector (FID) would offer excellent sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would allow for the identification of impurities based on their mass spectra.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis of this compound, particularly for non-volatile impurities. A reversed-phase method using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. sielc.comsielc.com A UV detector set to a wavelength where the benzene ring absorbs strongly (typically around 254 nm) would be suitable for detection.
Theoretical and Computational Chemistry Studies on 2 Bromo 1 Chloro 4 Methoxymethyl Benzene
Quantum Chemical Calculations of Electronic Structure and Bonding
The electronic structure and bonding of 2-bromo-1-chloro-4-methoxymethyl-benzene could be thoroughly investigated using quantum chemical calculations. Density Functional Theory (DFT) is a widely used and effective method for describing the electronic structure of aromatic compounds, adept at capturing electron delocalization within the benzene (B151609) ring. numberanalytics.com Functionals such as B3LYP, M06-2X, and ωB97X-D are commonly employed for these types of calculations. numberanalytics.com
A computational analysis would yield crucial information about the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energies and spatial distributions of these frontier orbitals are fundamental in predicting the molecule's reactivity. For instance, the HOMO and LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis could provide a detailed picture of the bonding within the molecule, including the nature of the carbon-halogen bonds and the influence of the methoxymethyl substituent on the aromatic system. This analysis quantifies charge distribution on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.
Note: This table is illustrative and contains placeholder values as specific computational data for this molecule is not available in the literature.
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry is a powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, a particularly relevant reaction to study would be the Suzuki-Miyaura cross-coupling, a common application for such halogenated aromatic compounds. acs.orgnih.gov
Mechanistic studies would involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for each step. This would clarify the roles of the palladium catalyst, the base, and the solvent in the reaction mechanism. youtube.com Such computational investigations can also shed light on side reactions, such as dehalogenation. nih.gov
By comparing the activation barriers for the oxidative addition of the C-Br versus the C-Cl bond to the palladium catalyst, computational studies could predict which halogen is more likely to react first, providing valuable information for synthetic chemists.
Conformational Analysis and Molecular Geometry Optimization
The presence of the flexible methoxymethyl group necessitates a thorough conformational analysis to identify the most stable three-dimensional structures of this compound. chemistrysteps.com Computational methods can systematically explore the potential energy surface by rotating the bonds of the methoxymethyl substituent. iscnagpur.ac.in
Geometry optimization calculations, typically performed using methods like DFT, would provide the precise bond lengths, bond angles, and dihedral angles for the lowest energy conformers. mdpi.com These optimized geometries are the starting point for all other computational studies, including frequency calculations to confirm that the structures are true energy minima. mdpi.com
Prediction of Reactivity and Regioselectivity using Computational Descriptors
Computational chemistry offers a suite of descriptors to predict the reactivity and regioselectivity of aromatic compounds in reactions like electrophilic aromatic substitution. hilarispublisher.com By analyzing the calculated electronic properties of this compound, it is possible to predict the most likely sites for electrophilic attack.
One common approach is to examine the calculated distribution of electron density in the aromatic ring; positions with higher electron density are generally more susceptible to electrophilic attack. researchgate.net Another method involves calculating Fukui functions, which indicate the change in electron density at a given position when an electron is added or removed, thereby identifying electrophilic and nucleophilic sites. researchgate.net
Furthermore, the calculation of NMR chemical shifts, particularly for ¹³C, can serve as a qualitative predictor for the regioselectivity of halogenation and other electrophilic substitution reactions. acs.org The carbon atoms with the lowest predicted chemical shifts are often the most electron-rich and therefore the most reactive towards electrophiles. researchgate.net
Table 2: Hypothetical Reactivity Descriptors for this compound
| Position on Benzene Ring | Calculated ¹³C NMR Shift (ppm) | Fukui Function (f⁻) | Predicted Site of Electrophilic Attack |
|---|---|---|---|
| C3 | Value | Value | Yes/No |
| C5 | Value | Value | Yes/No |
| C6 | Value | Value | Yes/No |
Note: This table is for illustrative purposes and requires specific computational data.
Advanced Modeling of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the properties of this compound in the solid state and in solution. Advanced computational models can be used to investigate the nature and strength of these interactions. acs.org
For this molecule, key intermolecular interactions would likely include halogen bonding (involving the bromine and chlorine atoms), hydrogen bonding (involving the methoxymethyl group), and π-π stacking interactions between the aromatic rings. rsc.org High-level ab initio methods, such as coupled-cluster theory (CCSD(T)), can provide benchmark data for the strength of these interactions in small dimeric systems. acs.org
Molecular dynamics simulations could be employed to study the behavior of a large ensemble of these molecules, providing insights into bulk properties such as crystal packing and solvation. nih.gov These simulations can reveal how intermolecular forces dictate the macroscopic properties of the substance.
Applications of 2 Bromo 1 Chloro 4 Methoxymethyl Benzene in Specialized Fields
Role as a Key Intermediate in Complex Organic Synthesis
As an organic building block, 2-Bromo-1-chloro-4-methoxymethyl-benzene serves as a foundational component for constructing more intricate molecules. bldpharm.com The presence of both bromine and chlorine atoms allows for selective reactions, such as cross-coupling reactions, which are fundamental in modern organic chemistry.
The field of agrochemicals frequently utilizes halogenated benzene (B151609) derivatives as key structural elements. A patent for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene highlights its application in the production of pesticides, demonstrating the utility of this substitution pattern in developing new crop protection agents. google.com The specific arrangement of halogens on the benzene ring in this compound makes it a plausible candidate for the synthesis of novel herbicides, fungicides, or insecticides. The reactivity of the bromo and chloro substituents allows for the introduction of various other functional groups necessary for biological activity.
The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, enabling the creation of molecules with tailored electronic and steric properties. libretexts.org this compound is an ideal starting material for creating more complex, polyfunctionalized aromatic systems. The differential reactivity of the bromine and chlorine atoms in reactions like Suzuki or Heck cross-coupling allows for a stepwise and controlled introduction of new carbon-carbon or carbon-heteroatom bonds. This controlled functionalization is critical for building elaborate molecular architectures.
| Reaction Type | Reagent/Catalyst | Potential Product Type |
| Suzuki Coupling | Boronic acid/Palladium catalyst | Biaryl compounds |
| Heck Coupling | Alkene/Palladium catalyst | Substituted styrenes |
| Buchwald-Hartwig Amination | Amine/Palladium catalyst | Aryl amines |
| Sonogashira Coupling | Alkyne/Palladium/Copper catalyst | Aryl alkynes |
Potential in Advanced Materials Science
The unique electronic and structural characteristics of halogenated aromatic compounds also position them as interesting candidates for applications in materials science.
While direct polymerization of this compound is not commonly reported, its difunctional nature (possessing two reactive halogen sites) suggests its potential as a monomer or a precursor to a monomer in the synthesis of specialized polymers. Through reactions like polycondensation, it could be incorporated into polymer backbones, potentially imparting properties such as thermal stability or flame retardancy, which are often associated with halogenated compounds.
Organic semiconductors are at the core of various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). libretexts.org The performance of these materials is heavily dependent on their molecular structure. Halogenated aromatic compounds can be used as building blocks to tune the electronic properties of organic semiconductors. While there is no specific research on this compound in this context, the general class of compounds is of interest for creating materials with specific energy levels and charge-transport characteristics. The ability to undergo further functionalization makes it a versatile platform for designing novel materials for organic electronics.
Utilization in Specialty Chemical Manufacturing
In the realm of specialty chemical production, this compound is primarily valued as a versatile intermediate. The presence of two different halogen atoms (bromine and chlorine) at specific positions on the aromatic ring, along with the methoxymethyl group, provides chemists with a powerful tool for constructing complex molecular architectures.
The methoxymethyl group often functions as a protecting group for a more reactive hydroxymethyl (-CH₂OH) functionality. In a multi-step synthesis, the hydroxyl group can be temporarily converted to the more stable methoxymethyl ether to prevent it from interfering with subsequent reactions. Later in the synthetic sequence, this protecting group can be selectively removed to reveal the original hydroxymethyl group, which can then be further modified.
The bromine and chlorine atoms on the benzene ring are key to the compound's utility as a building block. These halogens can be selectively involved in a variety of cross-coupling reactions, such as the Suzuki or Heck reactions. These powerful carbon-carbon bond-forming reactions are fundamental in the synthesis of many specialty chemicals, including pharmaceuticals and advanced materials. The differential reactivity of bromine and chlorine allows for sequential coupling reactions, where one halogen can be reacted while the other remains intact for a later transformation.
While specific, publicly documented examples of the direct use of this compound in the large-scale manufacturing of a named specialty chemical are limited in readily available literature, its structural motifs are found in precursors to complex molecules. For instance, structurally related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are known intermediates in the synthesis of pharmaceuticals like dapagliflozin. google.comgoogle.com This suggests that this compound is likely employed in similar synthetic strategies for creating novel compounds with potential applications in medicine or materials science.
Detailed Research Findings
Research into compounds structurally similar to this compound highlights the synthetic strategies for which it is designed. For example, a patent for a related compound, 4-bromo-1-chloro-2-((methoxymethoxy)methyl)benzene, details its preparation as part of a synthetic route, underscoring the importance of the protected hydroxymethyl group in conjunction with the halogenated benzene core.
The general class of halogenated aromatic ethers is recognized for its role as important intermediates in organic synthesis, finding broad applications in the production of specialty chemicals and pharmaceutical intermediates. The interplay between the electron-withdrawing effects of the halogen substituents and the electron-donating character of the ether oxygen significantly influences the reactivity and properties of these molecules.
Below is a table illustrating the potential sequential reactions that a compound like this compound could undergo, based on the known reactivity of its functional groups.
| Step | Reaction Type | Reactant(s) | Potential Product | Purpose |
| 1 | Cross-Coupling (e.g., Suzuki) | Arylboronic acid, Palladium catalyst | Biphenyl derivative | Formation of a new carbon-carbon bond at the bromine position. |
| 2 | Deprotection | Acidic conditions | (3-Chloro-4'-substituted-biphenyl-4-yl)methanol | Unmasking of the hydroxymethyl group for further functionalization. |
| 3 | Oxidation | Mild oxidizing agent | 3-Chloro-4'-substituted-biphenyl-4-carbaldehyde | Conversion of the alcohol to an aldehyde for subsequent reactions. |
| 4 | Cross-Coupling (e.g., Buchwald-Hartwig) | Amine, Palladium catalyst | N-Aryl-3-amino-4'-substituted-biphenyl-4-carbaldehyde | Formation of a carbon-nitrogen bond at the chlorine position. |
Future Perspectives and Emerging Research Avenues for 2 Bromo 1 Chloro 4 Methoxymethyl Benzene
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of green and sustainable chemistry is reshaping the landscape of organic synthesis. Future research on 2-Bromo-1-chloro-4-methoxymethyl-benzene will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.
Key research avenues include:
Photocatalysis: The use of visible light to drive chemical reactions offers a green alternative to traditional thermal methods. Future studies could explore the selective activation of the C-Br or C-Cl bonds in this compound using photoredox catalysis. This could enable a range of cross-coupling reactions under mild conditions, avoiding the need for high temperatures and stoichiometric metal reagents.
C-H Activation: Direct functionalization of the aromatic C-H bonds presents a highly atom-economical approach to increase molecular complexity. Research could be directed towards developing catalytic systems that can selectively target the C-H bonds ortho or meta to the existing substituents, allowing for the introduction of new functional groups without pre-functionalization steps.
Flow Chemistry: Continuous flow technologies offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or precise temperature management. The application of flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and reproducible manufacturing processes.
Biocatalysis: The use of enzymes to perform specific chemical transformations is a hallmark of green chemistry. Future investigations might focus on identifying or engineering enzymes that can selectively modify the substituents of this compound, for instance, through selective dehalogenation or oxidation of the methoxymethyl group.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The unique electronic and steric environment of this compound, created by the interplay of its substituents, suggests the potential for novel and unexplored reactivity.
Potential areas of exploration encompass:
Chemoselective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds offers a platform for sequential and selective functionalization. Future research will likely focus on developing catalytic systems with high chemoselectivity, enabling the independent transformation of each halogenated site. This would allow for the programmed introduction of different functional groups in a stepwise manner.
Benzylic Functionalization: The methoxymethyl group is not merely a passive substituent. The benzylic ether linkage is susceptible to a variety of transformations. nih.gov Research into novel methods for the activation and functionalization of the benzylic C-H bonds or the ether C-O bond could open up new avenues for derivatization. organic-chemistry.org This could include radical-mediated reactions or transition-metal-catalyzed insertions.
Ortho-Lithiation and Related Metalations: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The methoxymethyl group, potentially in concert with one of the halogens, could act as a directing group to facilitate the selective introduction of electrophiles at the ortho position.
Design and Synthesis of Highly Functionalized Derivatives
The development of new derivatives of this compound is a key step towards unlocking its potential in materials science, agrochemicals, and medicinal chemistry. The strategic introduction of additional functional groups can be used to fine-tune the molecule's physical, chemical, and biological properties.
Future synthetic targets could include:
Poly-substituted Arenes: Building upon the existing scaffold, the sequential functionalization of the C-Br, C-Cl, and aromatic C-H bonds could lead to the creation of penta- and hexa-substituted benzene (B151609) derivatives with precisely controlled substitution patterns. sciencedaily.comnagoya-u.ac.jp
Heterocyclic Analogues: The bromo and chloro substituents can serve as handles for the construction of fused heterocyclic rings. This could involve intramolecular cyclization reactions following the introduction of appropriate nucleophilic or electrophilic side chains.
Conjugated Materials: Through palladium-catalyzed cross-coupling reactions, the aryl halides can be linked to other aromatic or unsaturated systems to create extended π-conjugated molecules with interesting photophysical or electronic properties.
Advanced Computational-Experimental Integration in Research
The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of molecules and the elucidation of reaction mechanisms. nih.gov For a molecule like this compound, computational tools can provide invaluable insights.
Integrated research approaches may involve:
DFT for Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and rationalize observed selectivities. mdpi.com This can be particularly useful for understanding the chemoselectivity in cross-coupling reactions or the regioselectivity in C-H functionalization. nih.gov
Predictive Modeling of Reactivity: Computational methods can be used to predict the reactivity of different sites on the molecule towards various reagents. nih.gov This can help in the rational design of experiments and the selection of optimal reaction conditions.
In Silico Design of Novel Derivatives: Molecular modeling can be used to design new derivatives with desired properties, such as specific electronic or steric characteristics. These computationally designed molecules can then be targeted for synthesis, accelerating the discovery of new functional materials.
The integration of these computational and experimental workflows promises to accelerate the pace of discovery and innovation in the chemistry of functionalized aromatic compounds. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-1-chloro-4-methoxymethyl-benzene, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. A plausible route is:
Methoxymethyl Introduction: Start with 4-chlorobenzaldehyde. React with methanol and a chlorinating agent (e.g., SOCl₂) to form the methoxymethyl group .
Bromination: Use electrophilic bromination (e.g., Br₂ in FeBr₃) at the ortho position relative to the methoxymethyl group .
Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity.
Optimization Tips:
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management: Neutralize spills with activated carbon or vermiculite. Avoid water to prevent halogen acid release .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxymethyl group influence substitution reactions in this compound?
Methodological Answer:
- Steric Hindrance: The methoxymethyl group at the para position directs electrophilic substitution to the ortho position due to steric blocking .
- Electronic Effects: The electron-donating methoxy group activates the ring, favoring nucleophilic aromatic substitution (NAS) at the bromine site. Use DFT calculations (e.g., Gaussian) to model charge distribution .
- Experimental Validation: Compare reaction rates with analogs lacking the methoxymethyl group (e.g., 2-Bromo-1-chlorobenzene) .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of halogenated benzene derivatives?
Methodological Answer:
- Purity Assessment: Contradictions often arise from impurities. Use differential scanning calorimetry (DSC) to measure precise melting points and detect eutectic mixtures .
- Isomeric Contamination: Verify positional isomer absence via GC-MS or 2D NMR (e.g., NOESY for spatial proximity) .
- Collaborative Calibration: Cross-validate data with certified reference materials (CRMs) from authoritative databases (e.g., NIST) .
Q. What experimental design principles apply to optimizing cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?
Methodological Answer:
- Catalyst Selection: Test Pd(PPh₃)₄ or XPhos Pd G3 for bromine-selective coupling. Chlorine typically remains inert under mild conditions .
- Solvent Optimization: Use toluene/water mixtures with Na₂CO₃ as a base to balance solubility and reactivity .
- Kinetic Monitoring: Track reaction progress via in-situ IR spectroscopy (C-Br stretch at 500–600 cm⁻¹) .
- Scale-Up Considerations: Maintain inert atmospheres (N₂/Ar) to prevent catalyst oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
